Citalopram-d6 (CAS 1190003-26-9) is a stable isotope-labeled internal standard (SIL-IS) corresponding to the selective serotonin reuptake inhibitor (SSRI) citalopram. In commercial and clinical procurement, it is exclusively utilized as a critical quantitative reference material for mass spectrometry-based diagnostics, forensic toxicology, and pharmacokinetic research. By incorporating six deuterium atoms, Citalopram-d6 achieves a significant +6 Da mass shift while retaining the exact physicochemical properties, extraction recovery rates, and chromatographic retention times of unlabeled citalopram . This perfect physicochemical mimicry makes it an indispensable procurement item for laboratories requiring high-fidelity therapeutic drug monitoring (TDM) and bioanalytical assay validation where matrix effects would otherwise compromise data integrity.
When establishing quantitative mass spectrometry workflows for citalopram, procurement of generic, non-deuterated structural analogs (e.g., fluoxetine) as internal standards introduces severe analytical vulnerabilities. Because analog internal standards do not perfectly co-elute with the target analyte, they are subjected to different zones of ion suppression or enhancement caused by complex biological matrices like serum or post-mortem blood. This temporal mismatch prevents accurate normalization of matrix effects and extraction recovery losses [1]. Furthermore, substituting with lower-deuterated variants (such as Citalopram-d3) risks isotopic cross-talk at high drug concentrations, where the natural M+3 isotopic envelope of the unlabeled drug bleeds into the internal standard channel. Citalopram-d6 provides a robust +6 Da mass shift, ensuring complete spectral isolation and preserving the integrity of the lower limit of quantification (LLOQ) across broad therapeutic and toxicological concentration ranges[1].
In quantitative LC-MS/MS assays for therapeutic drug monitoring, using Citalopram-d6 as a stable isotope-labeled internal standard perfectly corrects for ionization suppression. Studies demonstrate that Citalopram-d6 yields internal standard-normalized matrix effects between 95% and 105%, whereas non-deuterated analog internal standards fail to co-elute, leaving up to 20% of matrix-induced variance uncorrected [1].
| Evidence Dimension | IS-Normalized Matrix Effect |
| Target Compound Data | 95% to 105% (Citalopram-d6) |
| Comparator Or Baseline | Variable bias up to 20% (Non-deuterated analog IS) |
| Quantified Difference | Elimination of uncorrected matrix variance (<6% variability) |
| Conditions | Human serum extraction, LC-MS/MS positive ion MRM mode |
Ensures regulatory compliance in clinical diagnostics by eliminating matrix-induced quantification errors that could lead to incorrect dosing decisions.
Standard LC-MS/MS methods require multi-minute chromatographic gradients to separate analytes from matrix interferences. By utilizing Citalopram-d6, laboratories can deploy ultrafast RapidFire SPE/MS/MS systems, simultaneously measuring SSRIs at an injection-to-injection interval of just 13 seconds per sample (>250 samples/hour) with zero carryover, as the exact mass shift and co-elution properties of Citalopram-d6 negate the need for temporal separation [1].
| Evidence Dimension | Sample Cycle Time |
| Target Compound Data | 13 seconds per sample (using Citalopram-d6 in SPE/MS/MS) |
| Comparator Or Baseline | >3 to 9 minutes per sample (Conventional LC-MS/MS with analog IS) |
| Quantified Difference | >13-fold increase in sample throughput |
| Conditions | Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System |
Drastically reduces per-sample analytical costs and turnaround times for high-volume clinical and forensic toxicology laboratories.
Quantifying drug distribution directly in intact brain tissue is highly susceptible to localized ion suppression. Applying Citalopram-d6 as a co-crystallized internal standard in MALDI-MSI normalizes these heterogeneous tissue matrix effects. This approach yielded a quantified citalopram concentration of 55.0 ± 4.9 pmol/mg in hippocampal tissue, which perfectly matched orthogonal LC-MS/MS validation, whereas external calibration alone fails to account for spatial ionization differences [1].
| Evidence Dimension | Tissue Quantitation Accuracy |
| Target Compound Data | 55.0 ± 4.9 pmol/mg (Matched with LC-MS/MS) |
| Comparator Or Baseline | High spatial variance / unquantifiable (External calibration without SIL-IS) |
| Quantified Difference | Achievement of LC-MS/MS-equivalent accuracy in intact tissue |
| Conditions | MALDI-TOF/TOF and FTICR MS imaging of hippocampal tissue sections |
Allows researchers to accurately map absolute drug concentrations across different brain regions without homogenizing the tissue.
Laboratories processing high volumes of patient serum for SSRI monitoring should select Citalopram-d6 to enable ultrafast SPE/MS/MS workflows. Its perfect co-elution allows for 13-second injection cycles without sacrificing matrix effect compensation, directly lowering the cost per test [1].
In post-mortem toxicology, highly degraded matrices cause unpredictable ion suppression. Citalopram-d6 is the required internal standard to ensure that extraction recovery losses and matrix effects are perfectly normalized, preventing false negatives or inaccurate concentration reporting in legal contexts [1].
For pre-clinical trials mapping drug penetration in the brain, Citalopram-d6 serves as a critical co-crystallizing internal standard. It enables researchers to achieve LC-MS/MS-equivalent quantitative accuracy directly on intact tissue sections, bypassing the need for tissue homogenization [2].